molecular formula C11H10ClFN2O2 B14328171 3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide CAS No. 103555-45-9

3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide

Cat. No.: B14328171
CAS No.: 103555-45-9
M. Wt: 256.66 g/mol
InChI Key: MRMGTQZLDVIYTQ-UHFFFAOYSA-N
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Description

3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide is a chemical compound with the molecular formula C10H8ClFN2O2 It is characterized by the presence of a chloro group, a cyano group, and a fluoroethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine group.

    Chlorination: Introduction of the chloro group to the benzene ring.

    Cyanoethylation: Addition of the cyano group to the amine.

    Fluoroethoxylation: Introduction of the fluoroethoxy group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-[cyano(2-methoxyethyl)methyl]benzamide
  • 3-Chloro-N-[cyano(2-ethoxyethyl)methyl]benzamide
  • 3-Chloro-N-[cyano(2-propoxyethyl)methyl]benzamide

Uniqueness

3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

103555-45-9

Molecular Formula

C11H10ClFN2O2

Molecular Weight

256.66 g/mol

IUPAC Name

3-chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide

InChI

InChI=1S/C11H10ClFN2O2/c12-9-3-1-2-8(6-9)11(16)15-10(7-14)17-5-4-13/h1-3,6,10H,4-5H2,(H,15,16)

InChI Key

MRMGTQZLDVIYTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(C#N)OCCF

Origin of Product

United States

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